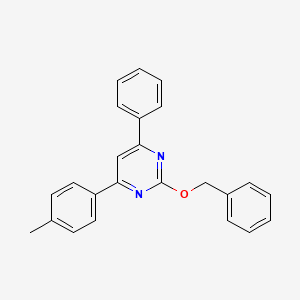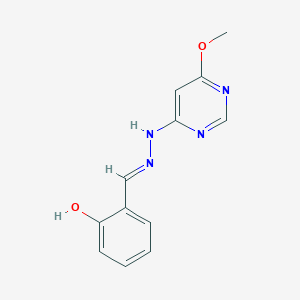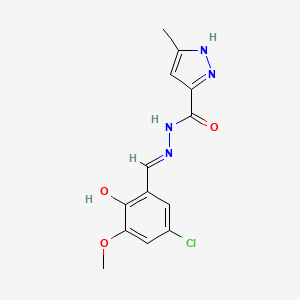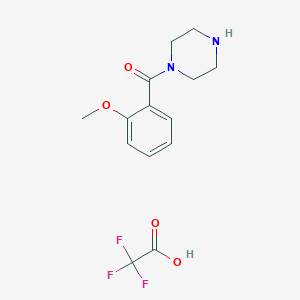
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine, also known as BMPP, is a heterocyclic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been proposed that 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to induce cell cycle arrest at the G2/M phase. In inflammation, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. It is also stable under normal laboratory conditions. However, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its therapeutic potential.
Future Directions
For 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine research include the development of more water-soluble derivatives, the study of 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine in combination with other therapies, and the development of drug delivery systems.
Synthesis Methods
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine can be synthesized by the condensation reaction between 4-methylbenzaldehyde, benzyl bromide, and phenylurea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-18-12-14-21(15-13-18)23-16-22(20-10-6-3-7-11-20)25-24(26-23)27-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAYVAAQFRFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-phenyl-2-phenylmethoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6060889.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)


![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)

![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)